molecular formula C5H10N2O B13250361 N-(2-aminocyclopropyl)acetamide

N-(2-aminocyclopropyl)acetamide

Cat. No.: B13250361
M. Wt: 114.15 g/mol
InChI Key: HXVZHNWAWKIVEI-UHFFFAOYSA-N
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Description

N-(2-aminocyclopropyl)acetamide: is an organic compound with the molecular formula C₅H₁₀N₂O It features a cyclopropyl ring substituted with an amino group and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(2-aminocyclopropyl)acetamide can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, where the amino group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products Formed:

    Oxidation: Formation of corresponding oxo-compounds.

    Reduction: Formation of cyclopropylmethylamine derivatives.

    Substitution: Formation of various substituted cyclopropylacetamides.

Scientific Research Applications

Chemistry: N-(2-aminocyclopropyl)acetamide is used as a building block in organic synthesis

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may interact with specific enzymes or receptors, making it a candidate for drug development.

Medicine: The compound’s potential therapeutic properties are being explored, particularly in the development of new medications for various diseases. Its ability to interact with biological targets makes it a promising candidate for further investigation.

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its unique properties make it valuable in the production of high-performance polymers and other materials.

Mechanism of Action

The mechanism of action of N-(2-aminocyclopropyl)acetamide involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system in which it is used .

Comparison with Similar Compounds

    N-(2-aminocyclohexyl)acetamide: Similar structure but with a cyclohexyl ring instead of a cyclopropyl ring.

    N-(2-aminocyclobutyl)acetamide: Similar structure but with a cyclobutyl ring.

Uniqueness: N-(2-aminocyclopropyl)acetamide is unique due to its cyclopropyl ring, which imparts distinct chemical and physical properties. The strain in the three-membered ring makes it more reactive compared to its cyclohexyl and cyclobutyl counterparts .

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C5H10N2O

Molecular Weight

114.15 g/mol

IUPAC Name

N-(2-aminocyclopropyl)acetamide

InChI

InChI=1S/C5H10N2O/c1-3(8)7-5-2-4(5)6/h4-5H,2,6H2,1H3,(H,7,8)

InChI Key

HXVZHNWAWKIVEI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1CC1N

Origin of Product

United States

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